molecular formula C10H11ClO2 B2559277 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one CAS No. 87604-20-4

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one

Cat. No.: B2559277
CAS No.: 87604-20-4
M. Wt: 198.65
InChI Key: OYMXYNZVCZHJIA-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one (CAS 87604-20-4) is a high-value aromatic ketone building block recognized for its versatile reactivity in organic synthesis and pharmaceutical research . The compound features two key functional handles: an acetophenone group and a chloromethyl substituent on the same aromatic ring, which is also methoxy-substituted . This structure makes it a versatile precursor for constructing more complex molecules. The chloromethyl group is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various amines, thiols, and other nucleophiles to create extended molecular architectures. The ketone group can undergo further transformations such as reductions or Grignard reactions. With a molecular formula of C 10 H 11 ClO 2 and a molecular weight of 198.65 g/mol , it is typically supplied with a purity of 95% or higher . It has a melting point of 81-83°C . Researchers employ this compound as a critical intermediate in developing potential active pharmaceutical ingredients (APIs) and novel organic materials. Handle with care in a controlled environment, using appropriate personal protective equipment, as it may be harmful upon contact or inhalation . This product is intended for Research and Development use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-[5-(chloromethyl)-2-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXYNZVCZHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(2-methoxyphenyl)ethan-1-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, physical properties, and synthetic routes:

Compound Substituents Molecular Formula Melting Point Synthetic Method Key Differences
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one 5-(Chloromethyl), 2-methoxy C₉H₉ClO₂ Not reported Not detailed in evidence Baseline compound
1-(5-(Chloromethyl)-2-hydroxyphenyl)ethan-1-one () 5-(Chloromethyl), 2-hydroxy C₉H₉ClO₂ Not reported Paraformaldehyde + conc. HCl, 35°C, 5h Hydroxyl group increases polarity
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f, ) 4-(Chloromethyl), sulfonyl group C₁₁H₁₂ClO₂S 137.3–138.5°C Ruthenium-catalyzed synthesis Sulfonyl group enhances electron withdrawal
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one () 5-chloro, 2-hydroxy, 3-methyl C₉H₉ClO₂ Not reported Commercial synthesis (American Elements) Methyl group adds steric bulk

Key Insights:

  • Electronic Modifications : The sulfonyl group in compound 1f () introduces strong electron-withdrawing effects, which could stabilize negative charges or influence binding in receptor-ligand interactions.
  • Steric Considerations : Addition of a methyl group at the 3-position () may hinder rotational freedom or sterically block reactive sites.

Key Insights:

  • Heterocyclic Additions : Incorporation of triazole () or thiazole () rings enhances binding to biological targets via π-π stacking or hydrogen bonding.

Melting Points and Stability:

  • The sulfonyl-containing derivative 1f () has a well-defined melting point (137.3–138.5°C), indicating high crystallinity, whereas the target compound’s melting point is unreported.
  • Hydroxyl-substituted analogs () may exhibit lower thermal stability due to hydrogen-bonding networks.

Biological Activity

1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one is an organic compound with significant potential in pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClO2
  • IUPAC Name : 1-[5-(chloromethyl)-2-methoxyphenyl]ethanone
  • CAS Number : 87604-20-4

The compound features a chloromethyl group and a methoxy group on the phenyl ring, which contributes to its reactivity and potential biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, with the Friedel-Crafts acylation being the most common. This method involves:

  • Reagents : Chloromethyl methyl ether and 1-(2-methoxyphenyl)ethan-1-one.
  • Catalyst : Lewis acid (e.g., aluminum chloride).
  • Conditions : Anhydrous environment with controlled temperature to minimize side reactions.

Biological Activity

The biological activity of this compound is primarily linked to its use as an intermediate in the synthesis of bioactive molecules. The following sections detail specific activities observed in various studies.

The mechanism underlying the biological activity of this compound may involve:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites in biological molecules, altering their function.
  • Enzyme Interaction : Potential modulation of enzyme activities through competitive inhibition or allosteric effects.

Case Studies and Research Findings

Several studies have explored the broader category of compounds related to this compound, providing insights into its potential applications:

  • Antimicrobial Studies : Research published in MDPI highlighted the effectiveness of similar compounds against bacterial strains, emphasizing the importance of substituent positioning on activity levels .
  • Antifungal Activity : Another study demonstrated that certain derivatives exhibited strong antifungal properties, suggesting that modifications to the structure could enhance efficacy against fungal pathogens .
  • Pharmaceutical Applications : The compound's role as a pharmaceutical intermediate has been noted in various industrial applications, indicating its potential for developing new therapeutic agents.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Key Feature Biological Activity
1-(2-Methoxyphenyl)ethan-1-oneLacks chloromethyl groupLower reactivity
1-(4-Chloromethylphenyl)ethan-1-oneDifferent substitution patternVaries in reactivity
1-(2,4-Dimethoxyphenyl)ethan-1-oneAdditional methoxy groupAltered electronic properties

This comparison highlights how structural modifications can influence both chemical behavior and biological activity.

Q & A

Q. Basic Analytical Techniques

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and chloromethyl (δ 4.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance (δ 195–200 ppm) and quaternary carbons verify the acetophenone backbone .
  • Mass spectrometry : Molecular ion peak at m/z 198 (C₁₀H₁₁ClO₂) with fragments at m/z 153 (loss of ClCH₂) and 121 (loss of methoxy group) .

Q. Advanced Purity Assessment

  • HPLC-DAD : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities like dechlorinated byproducts or residual solvents (e.g., DCM) .
  • X-ray crystallography : Resolves ambiguities in stereoelectronic effects of the chloromethyl group on crystal packing .

What reaction pathways are feasible for modifying the chloromethyl and methoxy substituents in this compound?

Q. Basic Reactivity

  • Nucleophilic substitution : The chloromethyl group reacts with amines (e.g., piperidine) in DMF at 80°C to yield amino derivatives .
  • Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl group (quantitative yield at −20°C) .

Q. Advanced Mechanistic Insights

  • Oxidation : KMnO₄ in acidic conditions converts the acetophenone moiety to a carboxylic acid, but competing chloromethyl oxidation may require protecting-group strategies .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids are hindered by steric bulk; Pd(OAc)₂/XPhos catalysts improve efficiency for biaryl derivatives .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Bioassay Design

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ compared to controls like doxorubicin .

Q. Advanced Target Identification

  • Molecular docking : Simulate interactions with COX-2 or β-amyloid proteins using AutoDock Vina. The chloromethyl group shows hydrophobic binding to active-site pockets .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >2 hours indicates favorable pharmacokinetics .

How should researchers address contradictions in reported data (e.g., reaction yields, bioactivity)?

Q. Methodological Strategies

  • Reproducibility checks : Validate solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst activation (e.g., AlCl₃ moisture sensitivity) .
  • Statistical analysis : Use ANOVA to compare bioactivity datasets; outliers may arise from cell-line heterogeneity or assay protocols .
  • Meta-analysis : Cross-reference synthetic conditions in (yield 75%) and (yield 50%) to identify critical variables like reaction time .

How does structural modification of substituents (e.g., replacing methoxy with methyl) impact physicochemical properties?

Q. Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. methyl : Methoxy increases electron density (activating), enhancing electrophilic substitution rates but reducing metabolic stability compared to methyl .
  • Chloromethyl vs. bromomethyl : Bromine’s larger size improves leaving-group ability in SN2 reactions but increases molecular weight (affecting logP) .

Q. Computational Modeling

  • DFT calculations : Compare HOMO/LUMO energies to predict redox behavior. Methoxy groups lower LUMO energy, favoring nucleophilic attacks .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Process Chemistry Considerations

  • Catalyst recycling : Immobilize AlCl₃ on silica gel to reduce waste and enable continuous-flow synthesis .
  • Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., hexane/EtOAc) for gram-scale batches .

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